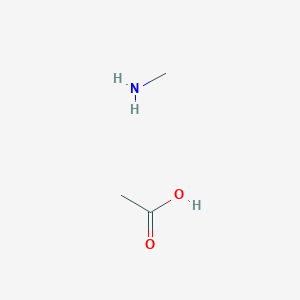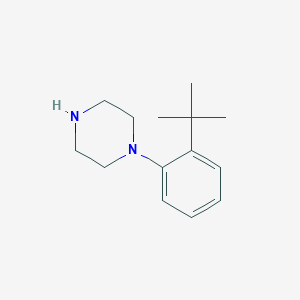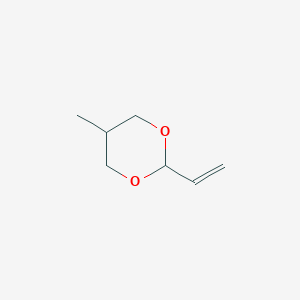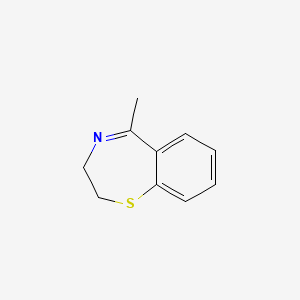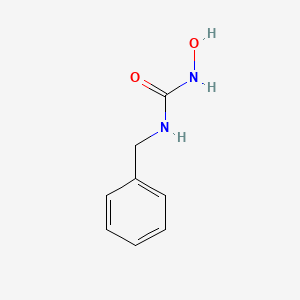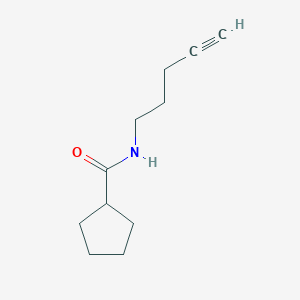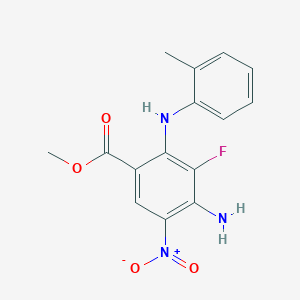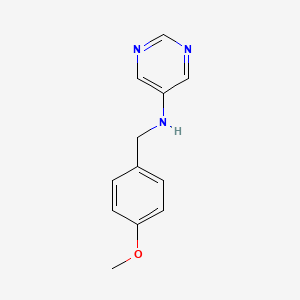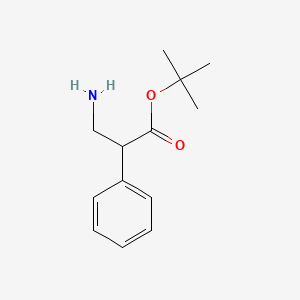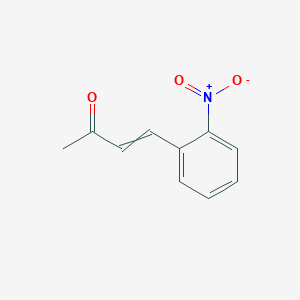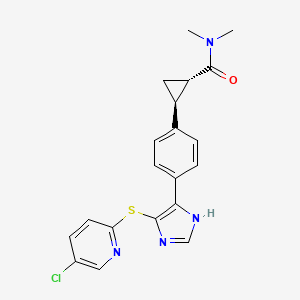
Faah-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FAAH-IN-1 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, such as anandamide, which play a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby enhancing their physiological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FAAH-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:
Formation of the core structure: This involves the construction of the central scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups to the core structure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and quantity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: FAAH-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
FAAH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of FAAH and its role in the metabolism of endocannabinoids.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate physiological processes such as pain, mood, and appetite.
Medicine: Explored as a potential therapeutic agent for the treatment of conditions such as chronic pain, anxiety, and depression by enhancing endocannabinoid signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the endocannabinoid system.
Mecanismo De Acción
FAAH-IN-1 exerts its effects by selectively inhibiting the enzyme FAAH. This inhibition prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules. The elevated endocannabinoid levels enhance their interaction with cannabinoid receptors, such as CB1 and CB2, which are involved in regulating pain, mood, and appetite .
Comparación Con Compuestos Similares
FAAH-IN-1 is compared with other FAAH inhibitors, such as:
URB597: Another potent FAAH inhibitor with similar effects on endocannabinoid levels.
PF-04457845: A highly selective FAAH inhibitor with potential therapeutic applications in pain and inflammation.
JNJ-42165279: An FAAH inhibitor investigated for its effects on anxiety and depression.
Uniqueness: this compound is unique due to its high selectivity and potency in inhibiting FAAH. This makes it a valuable tool for studying the endocannabinoid system and exploring therapeutic applications.
Propiedades
Fórmula molecular |
C20H19ClN4OS |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
(1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H19ClN4OS/c1-25(2)20(26)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,9H2,1-2H3,(H,23,24)/t15-,16+/m1/s1 |
Clave InChI |
JCDQNWAFZWEYBZ-CVEARBPZSA-N |
SMILES isomérico |
CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |
SMILES canónico |
CN(C)C(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



